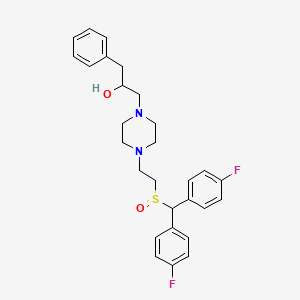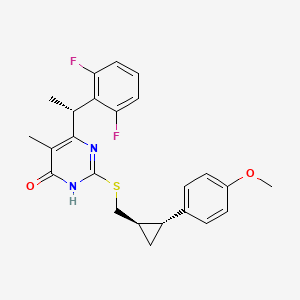
HIV-1 inhibitor-61
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-61 is a compound that has shown significant potential in inhibiting the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to reduce viral load and improve the quality of life for individuals living with HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-61 involves several steps, starting with the preparation of the core structure. One common method includes the use of commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-61 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, this compound .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-61 has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It serves as a tool for understanding the molecular biology of HIV-1 and its interaction with host cells.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: It is used in the development of diagnostic assays and screening tools for HIV-1.
Wirkmechanismus
HIV-1 inhibitor-61 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the production of new virions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other HIV-1 integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, and bictegravir .
Uniqueness
HIV-1 inhibitor-61 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and resistance profile compared to other integrase inhibitors .
Eigenschaften
Molekularformel |
C24H24F2N2O2S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1 |
InChI-Schlüssel |
HXYXHOWEKCGYDL-SKDZVZGDSA-N |
Isomerische SMILES |
CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F |
Kanonische SMILES |
CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


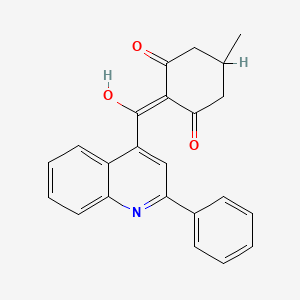
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
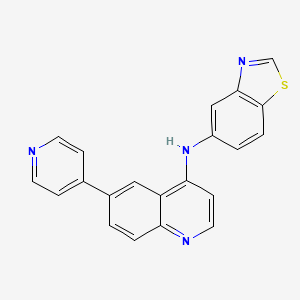
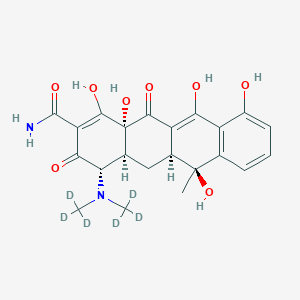
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
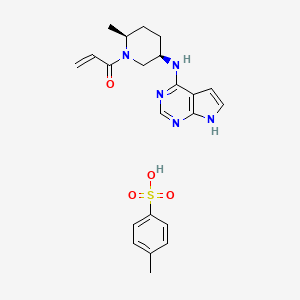
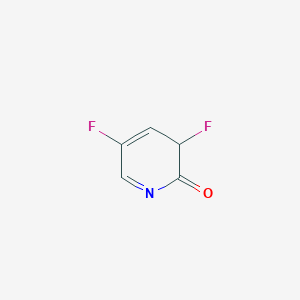


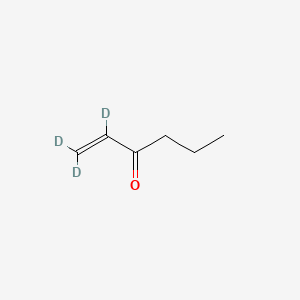

![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
